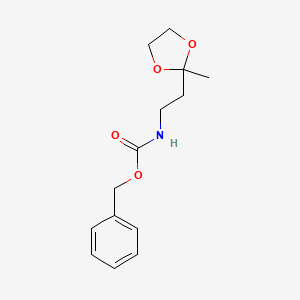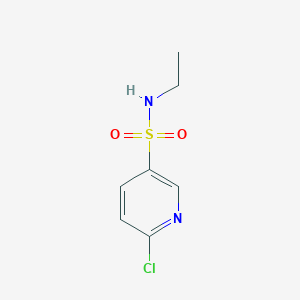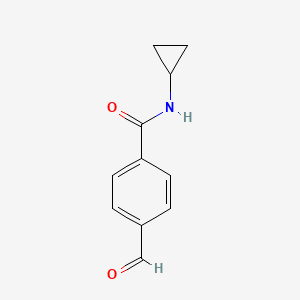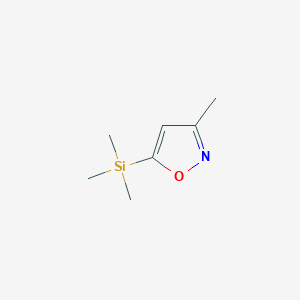
3-Methyl-5-trimethylsilanyl-isoxazole
Vue d'ensemble
Description
3-Methyl-5-trimethylsilanyl-isoxazole is an organic compound with the molecular formula C7H13NOSi and a molecular weight of 155.27 g/mol . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is notable for its trimethylsilanyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-trimethylsilanyl-isoxazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine . This method provides a high yield and regiospecific synthesis of 3,4,5-trisubstituted isoxazoles. Another method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and solvent-free synthesis techniques. For example, ball-milling conditions using a recyclable Cu/Al2O3 nanocomposite catalyst have been developed to produce 3,5-isoxazoles in moderate to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-trimethylsilanyl-isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the trimethylsilanyl group, which can be easily replaced or modified.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and triethylamine . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield 3,4-disubstituted isoxazoles, while substitution reactions can produce a variety of functionalized isoxazoles .
Applications De Recherche Scientifique
3-Methyl-5-trimethylsilanyl-isoxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the pharmaceutical industry for testing and as a reference standard .
Mécanisme D'action
The mechanism of action of 3-Methyl-5-trimethylsilanyl-isoxazole involves its interaction with molecular targets and pathways in biological systems. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal mycelium . The trimethylsilanyl group plays a crucial role in enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Methyl-5-trimethylsilanyl-isoxazole include 3-amino-5-methylisoxazole and 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles .
Uniqueness: What sets this compound apart from its analogs is the presence of the trimethylsilanyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
trimethyl-(3-methyl-1,2-oxazol-5-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOSi/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROGNRFYIIXTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


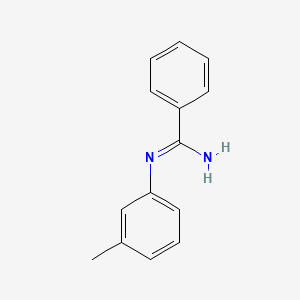
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)
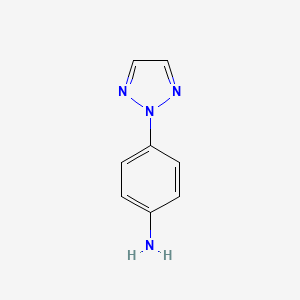
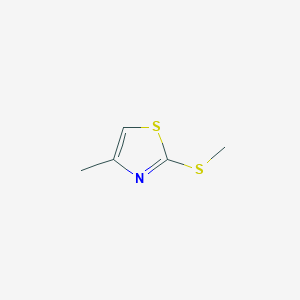
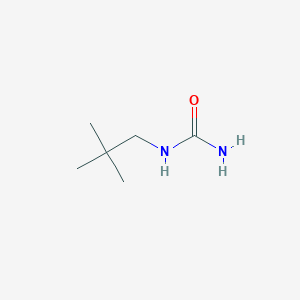
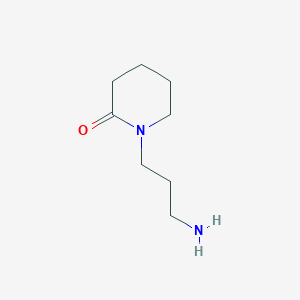
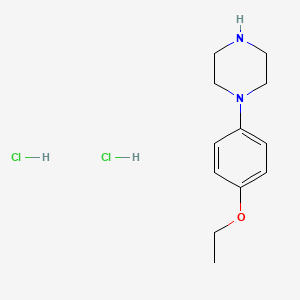
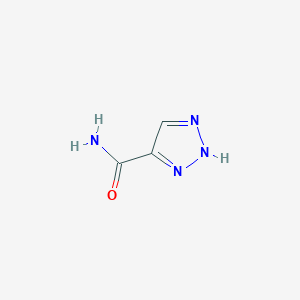
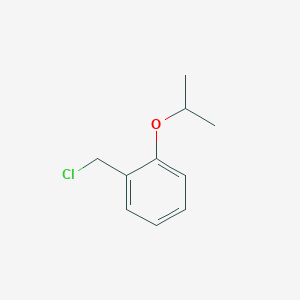
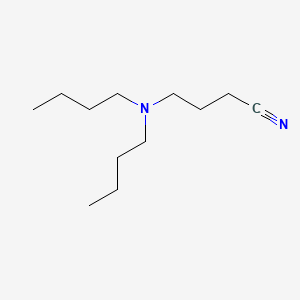
![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)
